molecular formula C11H19NO5 B15298097 3-Carboxymethoxymethylazetidine-1-carboxylic acid tert-butyl ester

3-Carboxymethoxymethylazetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15298097
M. Wt: 245.27 g/mol
InChI Key: HTJXSYFJLGCUBL-UHFFFAOYSA-N
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Description

2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow chemistry techniques and continuous processing may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

    Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential as a drug candidate or as a precursor in drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under physiological conditions, revealing the active azetidine moiety, which can then exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid): This compound features a similar structure but with a different position of the acetic acid moiety.

    2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid): This compound includes a phenyl group, adding to its structural complexity.

  • 2-({3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}acetic acid : This compound has a pyrrolidine ring instead of an azetidine ring.

Uniqueness

2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the Boc-protected azetidine ring and the methoxyacetic acid moiety provides a versatile scaffold for further chemical modifications and potential biological activity.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]acetic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-8(5-12)6-16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

HTJXSYFJLGCUBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COCC(=O)O

Origin of Product

United States

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